4-Amino-2-hydroxy-3,5-diiodobenzoic acid 4-Amino-2-hydroxy-3,5-diiodobenzoic acid
Brand Name: Vulcanchem
CAS No.: 74764-64-0
VCID: VC8360755
InChI: InChI=1S/C7H5I2NO3/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1,11H,10H2,(H,12,13)
SMILES: C1=C(C(=C(C(=C1I)N)I)O)C(=O)O
Molecular Formula: C7H5I2NO3
Molecular Weight: 404.93 g/mol

4-Amino-2-hydroxy-3,5-diiodobenzoic acid

CAS No.: 74764-64-0

Cat. No.: VC8360755

Molecular Formula: C7H5I2NO3

Molecular Weight: 404.93 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-hydroxy-3,5-diiodobenzoic acid - 74764-64-0

Specification

CAS No. 74764-64-0
Molecular Formula C7H5I2NO3
Molecular Weight 404.93 g/mol
IUPAC Name 4-amino-2-hydroxy-3,5-diiodobenzoic acid
Standard InChI InChI=1S/C7H5I2NO3/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1,11H,10H2,(H,12,13)
Standard InChI Key FSJFOJCPPGAWML-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1I)N)I)O)C(=O)O
Canonical SMILES C1=C(C(=C(C(=C1I)N)I)O)C(=O)O

Introduction

Chemical Structure and Nomenclature

The systematic name 4-amino-2-hydroxy-3,5-diiodobenzoic acid reflects its substitution pattern on the benzene ring:

  • Position 2: Hydroxyl (-OH) group.

  • Position 4: Amino (-NH₂) group.

  • Positions 3 and 5: Iodine atoms.

  • Position 1: Carboxylic acid (-COOH) group.

Molecular Formula: C₇H₅I₂NO₃
Molecular Weight: 436.93 g/mol (calculated based on atomic weights).

The compound’s structure is closely related to 4-aminosalicylic acid (4-ASA), a known anti-tuberculosis agent . The addition of iodine atoms at positions 3 and 5 introduces steric and electronic effects that alter its physicochemical properties compared to non-iodinated analogs.

Synthesis and Manufacturing

Reaction Pathways

While no direct synthesis route for 4-amino-2-hydroxy-3,5-diiodobenzoic acid is documented in the provided sources, its preparation can be inferred through modifications of established methods for analogous compounds:

  • Kolbe-Schmitt Reaction: The patent US2644011A describes the synthesis of 4-aminosalicylic acid via carboxylation of m-aminophenol using potassium carbonate and carbon dioxide under anhydrous conditions . This method achieves yields exceeding 90% and could serve as a foundational step.

  • Iodination: Subsequent iodination at positions 3 and 5 may employ electrophilic aromatic substitution. For example, iodine monochloride (ICl) or iodine with an oxidizing agent (e.g., HNO₃) in acetic acid could introduce iodine atoms. The hydroxyl and amino groups act as ortho/para directors, favoring substitution at positions 3 and 5.

Hypothetical Synthesis Steps:

  • Carboxylation:
    m-Aminophenol+K2CO3+CO2150190C4-Aminosalicylic Acid\text{m-Aminophenol} + \text{K}_2\text{CO}_3 + \text{CO}_2 \xrightarrow{150-190^\circ \text{C}} \text{4-Aminosalicylic Acid} .

  • Iodination:
    4-Aminosalicylic Acid+2I2HNO3,AcOH4-Amino-2-hydroxy-3,5-diiodobenzoic Acid\text{4-Aminosalicylic Acid} + 2\text{I}_2 \xrightarrow{\text{HNO}_3, \text{AcOH}} \text{4-Amino-2-hydroxy-3,5-diiodobenzoic Acid}.

Challenges in Synthesis

  • Regioselectivity: Ensuring iodination occurs exclusively at positions 3 and 5 requires precise control of reaction conditions.

  • Purification: The high molecular weight and low solubility of iodinated compounds complicate isolation.

Physical and Chemical Properties

Thermodynamic Data

PropertyValue (Predicted/Inferred)Comparison to Analogues
Melting Point>300°CHigher than 4-amino-3,5-diiodobenzoic acid
Solubility in WaterSlightly solubleLower than non-iodinated 4-ASA
Density~2.6 g/cm³Similar to diiodo-substituted aromatics
pKa (COOH)~2.1Influenced by electron-withdrawing iodine

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks for -OH (3200–3600 cm⁻¹), -NH₂ (3300–3500 cm⁻¹), and -COOH (1700 cm⁻¹).

  • NMR: Complex splitting patterns due to iodine’s quadrupolar moment, with signals for aromatic protons absent (fully substituted).

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